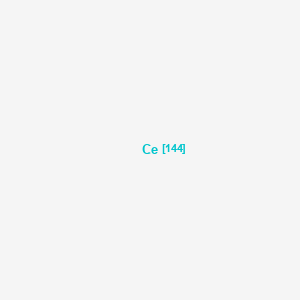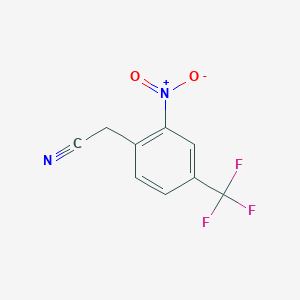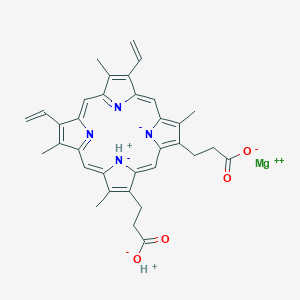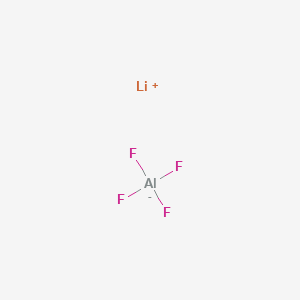
Lithium tetrafluoroaluminate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetrafluoroaluminate, also known as LiAlF4, is a lithium salt that is commonly used in the field of materials science and electrochemistry. This compound is an important component in the production of aluminum and other metals, as well as in the development of lithium-ion batteries. In
Mecanismo De Acción
The mechanism of action of Lithium tetrafluoroaluminate is not fully understood. However, it is known that this compound acts as an ion conductor in lithium-ion batteries, allowing for the flow of lithium ions between the anode and cathode. It is also believed that Lithium tetrafluoroaluminate plays a role in the formation of the solid electrolyte interface (SEI) layer on the surface of the anode, which is critical for the long-term stability and performance of lithium-ion batteries.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Lithium tetrafluoroaluminate. However, it is known that this compound can be toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. Therefore, it is important to handle Lithium tetrafluoroaluminate with care and to follow appropriate safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Lithium tetrafluoroaluminate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to prepare solutions of known concentrations for use in experiments. Additionally, Lithium tetrafluoroaluminate is relatively inexpensive and readily available.
However, there are also some limitations to using Lithium tetrafluoroaluminate in lab experiments. For example, this compound can be difficult to handle due to its toxicity and reactivity with moisture. Additionally, Lithium tetrafluoroaluminate can be corrosive to some materials, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Lithium tetrafluoroaluminate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the optimization of Lithium tetrafluoroaluminate for use in lithium-ion batteries, including the development of new electrolyte formulations and the improvement of SEI layer formation. Finally, there is also interest in exploring the potential use of Lithium tetrafluoroaluminate in other areas of materials science and electrochemistry.
Métodos De Síntesis
The synthesis of Lithium tetrafluoroaluminate can be achieved through a number of different methods. One common method involves the reaction of lithium fluoride and aluminum fluoride in the presence of a solvent such as ethylene glycol. Another method involves the reaction of lithium hydroxide and aluminum fluoride in an aqueous solution. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Lithium tetrafluoroaluminate has a wide range of scientific research applications. One of the most important applications is in the field of electrochemistry. This compound is used as an electrolyte in lithium-ion batteries, which are widely used in portable electronic devices such as smartphones, laptops, and tablets. Lithium tetrafluoroaluminate is also used as a catalyst in a number of chemical reactions, including the production of aluminum and other metals.
Propiedades
Número CAS |
15138-76-8 |
|---|---|
Nombre del producto |
Lithium tetrafluoroaluminate |
Fórmula molecular |
AlF4Li |
Peso molecular |
109.9161508 |
Nombre IUPAC |
lithium;tetrafluoroalumanuide |
InChI |
InChI=1S/Al.4FH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
LPSHDNODGBKBOW-UHFFFAOYSA-J |
SMILES |
[Li+].F[Al-](F)(F)F |
SMILES canónico |
[Li+].F[Al-](F)(F)F |
Sinónimos |
lithium tetrafluoroaluminate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



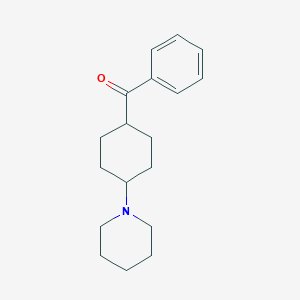
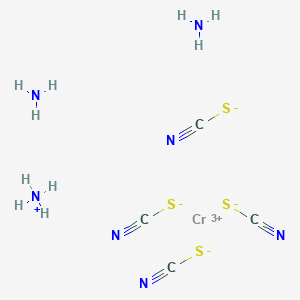
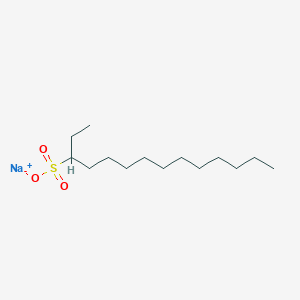
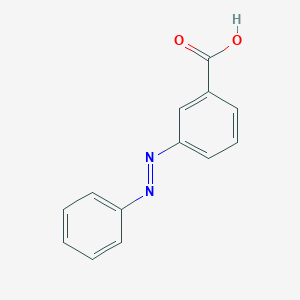
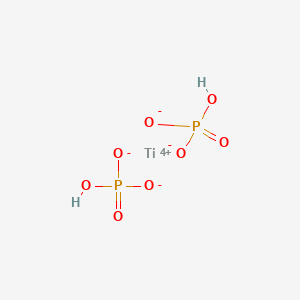
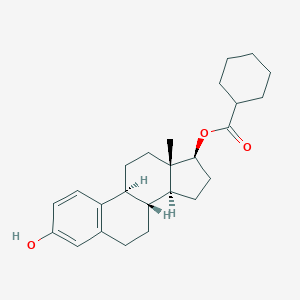
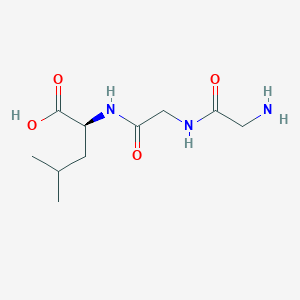
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
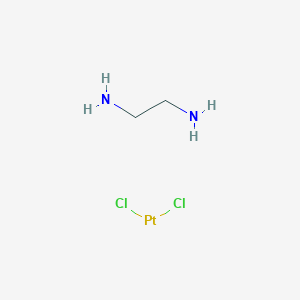
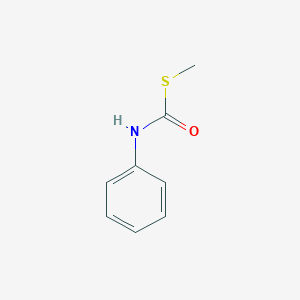
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)
